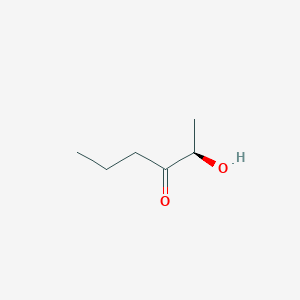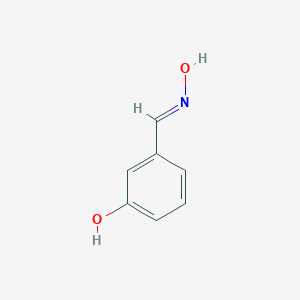![molecular formula C19H14O12 B160941 6,7,14-trihydroxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione CAS No. 139163-18-1](/img/structure/B160941.png)
6,7,14-trihydroxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,14-trihydroxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione is a naturally occurring ellagitannin, a type of polyphenolic compound. It is known for its antimicrobial activity and its role as an inhibitor of xanthine oxidase, an enzyme involved in the oxidative metabolism of purines . This compound is found in various plants and has been studied for its potential health benefits and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6,7,14-trihydroxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione can be synthesized through the iodination of 1,2,3,4-tetra-O-acetyl β-D-xylopyranoside . The process involves the following steps:
Iodination: 1,2,3,4-tetra-O-acetyl β-D-xylopyranoside is iodinated to form the intermediate compound.
Deprotection: The intermediate is then deprotected to yield ellagic acid 4-O-xylopyranoside.
Industrial Production Methods: Industrial production of ellagic acid 4-O-xylopyranoside typically involves extraction from natural sources, such as plants rich in ellagitannins. The extraction process includes:
Plant Material Collection: Harvesting plant materials containing ellagitannins.
Extraction: Using solvents like ethanol or methanol to extract the ellagitannins.
Purification: Purifying the extract through techniques like chromatography to isolate ellagic acid 4-O-xylopyranoside.
Chemical Reactions Analysis
Types of Reactions: 6,7,14-trihydroxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Hydrolysis: Hydrolysis of ellagitannins can yield ellagic acid and its glycosides.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis Conditions: Acidic or enzymatic conditions are typically used for hydrolysis.
Major Products:
Oxidation Products: Various oxidized derivatives of ellagic acid.
Hydrolysis Products: Ellagic acid and its glycosides.
Scientific Research Applications
6,7,14-trihydroxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione has several scientific research applications:
Antimicrobial Activity: It exhibits antimicrobial properties, making it useful in studying bacterial inhibition.
Xanthine Oxidase Inhibition: Its role as a xanthine oxidase inhibitor is significant in research related to gout and hyperuricemia.
Anti-inflammatory Properties: It has been studied for its potential to inhibit inflammatory responses.
Cancer Research: Ellagic acid derivatives, including ellagic acid 4-O-xylopyranoside, have shown potential in inhibiting cancer cell proliferation and inducing apoptosis.
Mechanism of Action
6,7,14-trihydroxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione exerts its effects through several mechanisms:
Xanthine Oxidase Inhibition: It inhibits xanthine oxidase, reducing the production of uric acid and reactive oxygen species.
Antimicrobial Action: It disrupts microbial cell walls and inhibits essential enzymes in bacteria.
Anti-inflammatory Mechanism: It modulates inflammatory pathways by inhibiting key enzymes and cytokines.
Anticancer Mechanism: It induces apoptosis in cancer cells by upregulating pro-apoptotic proteins (Bax, caspase-3) and downregulating anti-apoptotic proteins (Bcl-2).
Comparison with Similar Compounds
- Ellagic acid
- 3-O-methylellagic acid 4-O-β-D-xylopyranoside
- 3,3’-Di-O-methylellagic acid 4’-O-β-D-xylopyranoside
- 3,4’-Di-O-methylellagic acid
- 3,8-Di-O-methylellagic acid
6,7,14-trihydroxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione stands out due to its unique combination of antimicrobial, anti-inflammatory, and anticancer properties, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
139163-18-1 |
|---|---|
Molecular Formula |
C19H14O12 |
Molecular Weight |
434.3 g/mol |
IUPAC Name |
6,7,14-trihydroxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione |
InChI |
InChI=1S/C19H14O12/c20-6-1-4-9-10-5(18(27)30-15(9)12(6)23)2-8(13(24)16(10)31-17(4)26)29-19-14(25)11(22)7(21)3-28-19/h1-2,7,11,14,19-25H,3H2/t7-,11+,14-,19+/m1/s1 |
InChI Key |
KNURQRIPZJJYQO-PJIMMEPBSA-N |
SMILES |
C1C(C(C(C(O1)OC2=C(C3=C4C(=C2)C(=O)OC5=C4C(=CC(=C5O)O)C(=O)O3)O)O)O)O |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C3=C4C(=C2)C(=O)OC5=C4C(=CC(=C5O)O)C(=O)O3)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2=C(C3=C4C(=C2)C(=O)OC5=C4C(=CC(=C5O)O)C(=O)O3)O)O)O)O |
Key on ui other cas no. |
139163-18-1 |
Synonyms |
EABXP ellagic acid 4-O-xylopyranoside ellagic acid-4-O-beta-D-xylopyranoside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B160868.png)







